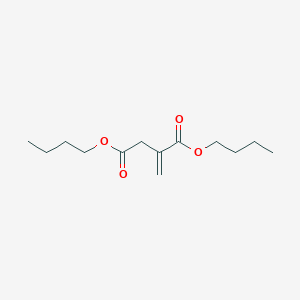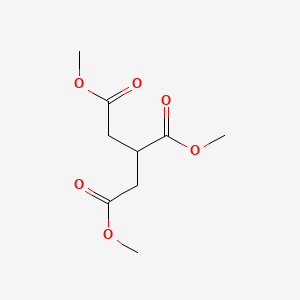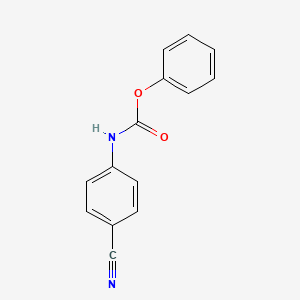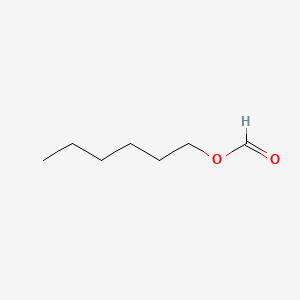
Dibutyl itaconate
Overview
Description
Dibutyl itaconate (DBI) is an itaconate ester that can be prepared by an itaconic acid precursor . It is a monomer that can be copolymerized with pyridine groups to form nanocomposites for the development of bio-based elastomers .
Synthesis Analysis
DBI can be prepared through batch emulsion radical polymerization, an environmentally friendly process . The copolymer synthesis was carried out using carbon black and non-petroleum-based silica with a coupling agent . A sustainable poly (dibutyl itaconate-co-butadiene) (PDIB) elastomer with curable double bonds was synthesized by environmentally benign emulsion polymerization of bio-based dibutyl itaconate with butadiene .Molecular Structure Analysis
The molecular formula of Dibutyl itaconate is C13H22O4 . The structure of synthesized copolymers was studied by FTIR, 1H-NMR, Soxhlet extraction, and molecular weight analyses by GPC .Chemical Reactions Analysis
The copolymer synthesis was carried out through batch emulsion radical polymerization . The structure of synthesized copolymers was studied by FTIR, 1H-NMR, Soxhlet extraction, and molecular weight analyses by GPC .Physical And Chemical Properties Analysis
Dibutyl itaconate has a molecular weight of 242.31 . It has a refractive index of n20/D 1.444 (lit.) and a boiling point of 284°C (lit.) . The density of Dibutyl itaconate is 0.985 g/mL at 25°C (lit.) .Scientific Research Applications
Green Alternative to Synthetic Rubber
DBI has been studied for its potential as a bio-based elastomer, which can serve as a green alternative to synthetic rubber materials like styrene–butadiene rubber (SBR). A study demonstrated the preparation of a poly(dibutyl itaconate-butadiene) copolymer (PDBIB) nanocomposite, which showed promising results as a sustainable material with high tensile strength and elongation break, indicating its suitability for use in the tire industry and other engineering applications .
Sustainable Pressure-Sensitive Adhesives
The development of sustainable pressure-sensitive adhesives (PSAs) is another significant application of DBI. Researchers have synthesized copolymers of DBI and lauryl methacrylate by emulsion polymerization, aiming to replace petrochemical-derived adhesives. These biobased copolymers exhibit desirable viscoelastic and thermal properties, making them suitable for use as waterborne PSAs .
Bio-Based Elastomers
DBI is a key monomer in the creation of bio-based elastomers. It has been copolymerized with various compounds, such as acrylated epoxidized soya oil (AESO), to produce thermoset materials. These materials find potential applications in the modification of fatty acids and the development of bio-based elastomers with applications in industries that require materials with high elasticity and large deformation capacity .
Nanocomposites Development
The copolymerization of DBI with pyridine groups has been explored for the development of nanocomposites. These nanocomposites are particularly interesting for the creation of bio-based elastomers, which can be used in a wide range of applications, including the automotive and sealing industries .
Performance Enhancement in Rubber Industry
DBI-based copolymers have been compared with traditional SBR in terms of performance. Studies have shown that PDBIB, a copolymer of DBI, offers better rolling resistance and heat generation properties than ESBR, making it a potential candidate for high-performance green tires and other rubber materials .
Advancements in Bio-Based Materials
The synthesis and application of DBI-based copolymers represent a significant step towards sustainable development. By replacing petroleum-derived elastomers with bio-based alternatives, DBI contributes to the advancement of green chemistry and materials science, promoting the use of renewable resources in the production of high-performance materials .
Optimization of Mechanical Properties
The mechanical properties of DBI-based materials, such as tensile strength and elasticity, can be optimized by adjusting the feed ratio of DBI to other monomers. This allows for the tailoring of materials to specific application requirements, providing a versatile platform for the engineering of customized elastomers .
Mechanism of Action
Future Directions
Dibutyl itaconate has shown potential in the development of bio-based elastomers . It has been used in the synthesis of copolymers for the development of sustainable pressure-sensitive adhesives . It has also shown potential as a green alternative to Styrene–Butadiene Rubber for engineering applications .
properties
IUPAC Name |
dibutyl 2-methylidenebutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O4/c1-4-6-8-16-12(14)10-11(3)13(15)17-9-7-5-2/h3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVXYCDTRMDYOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CC(=C)C(=O)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
28452-66-6 | |
| Record name | Butanedioic acid, 2-methylene-, 1,4-dibutyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28452-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID5062213 | |
| Record name | Dibutyl itaconate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dibutyl itaconate | |
CAS RN |
2155-60-4 | |
| Record name | Dibutyl itaconate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2155-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanedioic acid, 2-methylene-, 1,4-dibutyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002155604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibutyl itaconate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8487 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dibutyl itaconate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5251 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanedioic acid, 2-methylene-, 1,4-dibutyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dibutyl itaconate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibutyl itaconate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.775 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(5-Methylimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1584459.png)








